molecular formula C7H4Br2F2O B3069979 1,4-Dibromo-2-(difluoromethoxy)benzene CAS No. 1000575-26-7

1,4-Dibromo-2-(difluoromethoxy)benzene

Cat. No.: B3069979
CAS No.: 1000575-26-7
M. Wt: 301.91 g/mol
InChI Key: RWPUJYIGUYKGBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2-(difluoromethoxy)benzene typically involves the bromination of 2-(difluoromethoxy)benzene. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the 1 and 4 positions on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including bromination and purification steps .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzene compounds .

Scientific Research Applications

1,4-Dibromo-2-(difluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-(difluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The presence of bromine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. detailed studies on its exact mechanism of action are limited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-(difluoromethoxy)benzene is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific research applications where these functional groups are required .

Properties

IUPAC Name

1,4-dibromo-2-(difluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPUJYIGUYKGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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